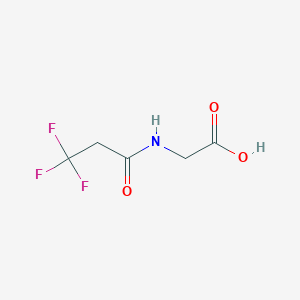
2-(3,3,3-Trifluoropropanamido)acetic acid
カタログ番号 B2407352
CAS番号:
923972-81-0
分子量: 185.102
InChIキー: HCFKMHVQJRKUQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3,3-Trifluoropropanamido)acetic acid, also known as TPAA or Trifluoromethylglycine, is a non-proteinogenic amino acid containing a trifluoromethyl group. It has a molecular weight of 185.1 . The IUPAC name for this compound is [(3,3,3-trifluoropropanoyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for 2-(3,3,3-Trifluoropropanamido)acetic acid is1S/C5H6F3NO3/c6-5(7,8)1-3(10)9-2-4(11)12/h1-2H2,(H,9,10)(H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(3,3,3-Trifluoropropanamido)acetic acid is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Production
- Acetic Acid Synthesis from Renewable Sources : A study explored the synthesis of acetic acid from CO2, methanol, and H2 using Ru–Rh bimetallic catalysts, which could represent a significant advancement in synthetic chemistry, potentially involving compounds like 2-(3,3,3-Trifluoropropanamido)acetic acid (Qian, Zhang, Cui, & Han, 2016).
Chemical Properties and Applications
- Study of Adsorption Behaviors : The adsorption behavior of compounds such as 2,4,5-Trichlorophenoxy acetic acid on various surfaces was investigated, which might be relevant for understanding the properties of 2-(3,3,3-Trifluoropropanamido)acetic acid (Khan & Akhtar, 2011).
Biological and Biotechnological Applications
- Biotransformation Studies : Research on the biotransformation of related compounds, such as 2,3,3,3-Tetrafluoropropene, has been conducted, which might offer insights into the metabolism and transformation pathways relevant to 2-(3,3,3-Trifluoropropanamido)acetic acid (Schuster et al., 2008).
Analytical Techniques and Methodologies
- Improving Analytical Sensitivity : Studies have investigated methods to minimize the negative effect of trifluoroacetic acid in bioanalysis, which may be applicable for enhancing the detection and analysis of compounds like 2-(3,3,3-Trifluoropropanamido)acetic acid (Shou & Naidong, 2005).
Environmental Impact and Utilization
- Impact on Environmental Systems : Research on the environmental impact of compounds like 2,3,3,3-Tetrafluoropropene and its derivatives could provide insights into the environmental behavior of 2-(3,3,3-Trifluoropropanamido)acetic acid and related compounds (Schuster et al., 2008).
Safety and Hazards
特性
IUPAC Name |
2-(3,3,3-trifluoropropanoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)1-3(10)9-2-4(11)12/h1-2H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFKMHVQJRKUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,3-Trifluoropropanamido)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Bromo-2-chloro-3-fluoro-5-iodobenzene
2247849-81-4

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)
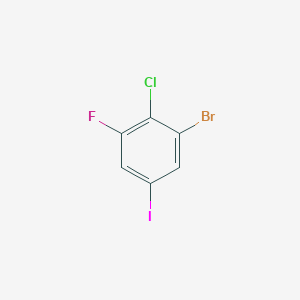
![2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407277.png)
![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407279.png)
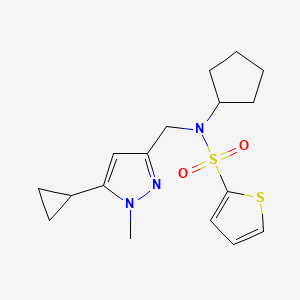
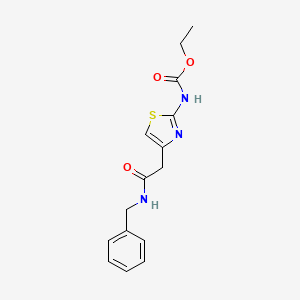
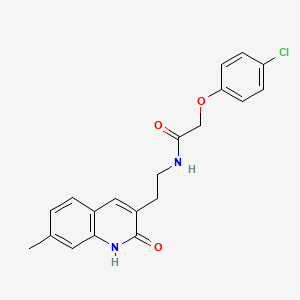
![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)
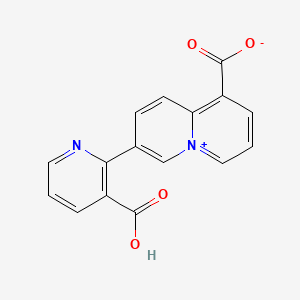
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)
![3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2407287.png)
![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)
![3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2407291.png)